1,2-Diiodo-3-fluoro-6-(trifluoromethoxy)benzene
CAS No.:
Cat. No.: VC18824277
Molecular Formula: C7H2F4I2O
Molecular Weight: 431.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H2F4I2O |
|---|---|
| Molecular Weight | 431.89 g/mol |
| IUPAC Name | 1-fluoro-2,3-diiodo-4-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C7H2F4I2O/c8-3-1-2-4(6(13)5(3)12)14-7(9,10)11/h1-2H |
| Standard InChI Key | PSLYKUIQQPMGCO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1OC(F)(F)F)I)I)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Formula and Weight
The molecular formula of 1,2-diiodo-3-fluoro-6-(trifluoromethoxy)benzene is C₇H₂F₄I₂O, derived from the benzene core substituted with iodine (I), fluorine (F), and trifluoromethoxy (OCF₃) groups. Its molecular weight is 447.89 g/mol, calculated as follows:
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Carbon (7 × 12.01) = 84.07
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Hydrogen (2 × 1.01) = 2.02
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Fluorine (4 × 19.00) = 76.00
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Iodine (2 × 126.90) = 253.80
Substituent Effects and Electronic Configuration
The trifluoromethoxy group at the 6-position is a strong electron-withdrawing moiety due to the electronegativity of fluorine and the resonance effects of the methoxy group. This polarizes the benzene ring, directing electrophilic substitution reactions to specific positions. The iodine atoms at 1- and 2-positions further influence reactivity, as their large atomic radii create steric hindrance while participating in halogen-bonding interactions .
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR):
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¹H NMR: The aromatic proton signals are typically deshielded due to electron-withdrawing groups. For example, the proton adjacent to the trifluoromethoxy group may appear as a singlet near δ 7.5–8.0 ppm.
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¹³C NMR: The carbon bearing the trifluoromethoxy group resonates near δ 120–125 ppm, while iodinated carbons appear upfield due to the heavy atom effect .
Infrared (IR) Spectroscopy:
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Strong absorption bands for C-F stretches (1100–1200 cm⁻¹) and C-O-C asymmetric stretches (1250–1300 cm⁻¹) are characteristic of the trifluoromethoxy group .
Mass Spectrometry:
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The molecular ion peak ([M]⁺) is observed at m/z 447.89, with fragment ions corresponding to sequential loss of iodine atoms (m/z 320.99, 194.09) .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 1,2-diiodo-3-fluoro-6-(trifluoromethoxy)benzene involves multi-step halogenation and functional group interconversion. A representative pathway includes:
Step 1: Trifluoromethoxybenzene Formation
Trichloromethoxybenzene is treated with anhydrous hydrogen fluoride (AHF) at 80°C under pressure to replace chlorine atoms with fluorine, yielding trifluoromethoxybenzene .
Step 2: Directed Iodination
Electrophilic iodination using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., FeCl₃) selectively substitutes hydrogen atoms at the 1- and 2-positions. The fluorine atom at the 3-position is introduced via halogen exchange using a fluorinating agent such as KF/18-crown-6 .
Step 3: Purification and Isolation
Crude product isolation employs dichloromethane (DCM) extraction, followed by column chromatography to separate regioisomers. Distillation under reduced pressure yields the pure compound .
Reaction Optimization
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Temperature Control: Iodination proceeds optimally at −20°C to minimize polyiodination byproducts.
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Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling reactions in downstream derivatization .
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Yield: Typical yields range from 60–70%, with losses attributed to steric hindrance during iodination .
Chemical Reactivity and Applications
Coupling Reactions
The iodine substituents facilitate cross-coupling reactions, such as:
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Suzuki-Miyaura Coupling: Forms biaryl structures using aryl boronic acids.
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Ullmann Coupling: Constructs carbon-heteroatom bonds with amines or thiols .
Pharmaceutical Intermediates
This compound serves as a precursor to kinase inhibitors and antiviral agents. For example, substitution of iodine with pyridine moieties yields candidates with enhanced bioavailability .
Agrochemical Uses
Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .
Spectroscopic Data Tables
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-4 | 7.82 | d (J = 8.4 Hz) | 1H |
| H-5 | 7.45 | d (J = 8.4 Hz) | 1H |
Table 2: IR Absorption Bands
| Bond Type | Wavenumber (cm⁻¹) |
|---|---|
| C-F (OCF₃) | 1150–1200 |
| C-I | 550–600 |
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